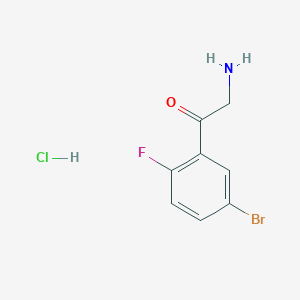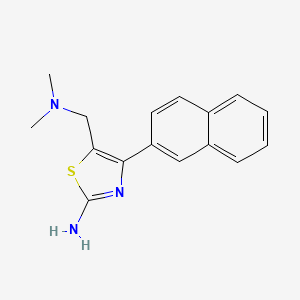
5-((Dimethylamino)methyl)-4-(2-naphthyl)-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((Dimethylamino)methyl)-4-(2-naphthyl)-1,3-thiazol-2-amine is a complex organic compound that features a thiazole ring substituted with a dimethylaminomethyl group and a naphthyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Dimethylamino)methyl)-4-(2-naphthyl)-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea in the presence of a base.
Introduction of the Naphthyl Group: The naphthyl group can be introduced via a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Dimethylaminomethyl Group: This step involves the Mannich reaction, where formaldehyde and dimethylamine are used to introduce the dimethylaminomethyl group onto the thiazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimization of the above reactions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminomethyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the thiazole ring or the naphthyl group, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylaminomethyl group, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the dimethylaminomethyl group.
Reduction: Dihydro derivatives of the thiazole ring or naphthyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-((Dimethylamino)methyl)-4-(2-naphthyl)-1,3-thiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to the presence of the naphthyl group, which can exhibit strong fluorescence. It is also investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. The thiazole ring is a common motif in many bioactive molecules, and the presence of the dimethylaminomethyl group can enhance the compound’s ability to interact with biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its unique structure makes it a candidate for use in organic electronics and photonics.
Wirkmechanismus
The mechanism by which 5-((Dimethylamino)methyl)-4-(2-naphthyl)-1,3-thiazol-2-amine exerts its effects depends on its specific application. In biological systems, it may interact with proteins or nucleic acids through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Naphthyl)-1,3-thiazol-2-amine: Lacks the dimethylaminomethyl group, which may reduce its solubility and interaction with biological targets.
5-Methyl-4-(2-naphthyl)-1,3-thiazol-2-amine: The methyl group instead of the dimethylaminomethyl group can lead to different chemical reactivity and biological activity.
5-((Dimethylamino)methyl)-4-phenyl-1,3-thiazol-2-amine: The phenyl group instead of the naphthyl group can affect the compound’s electronic properties and interactions with biological targets.
Uniqueness
The presence of both the dimethylaminomethyl group and the naphthyl group in 5-((Dimethylamino)methyl)-4-(2-naphthyl)-1,3-thiazol-2-amine makes it unique. This combination can enhance its solubility, reactivity, and ability to interact with biological targets, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C16H17N3S |
|---|---|
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
5-[(dimethylamino)methyl]-4-naphthalen-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H17N3S/c1-19(2)10-14-15(18-16(17)20-14)13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,10H2,1-2H3,(H2,17,18) |
InChI-Schlüssel |
KWHWXAFZSQQRFB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=C(N=C(S1)N)C2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12863532.png)
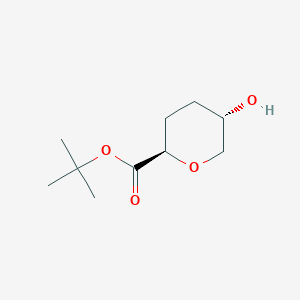
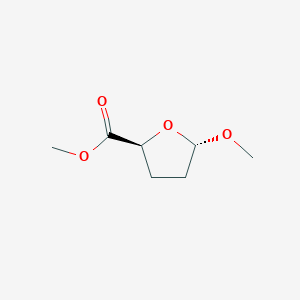
![Methyl 8-methylthieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12863565.png)
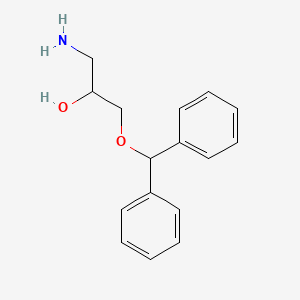
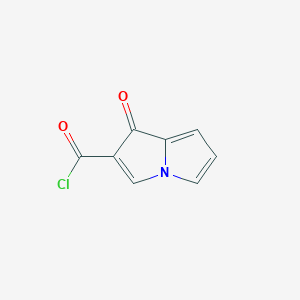
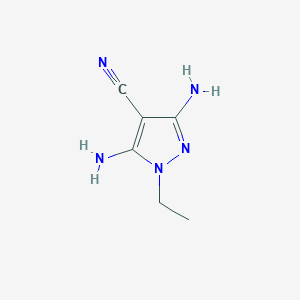

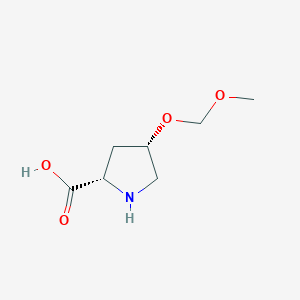
![4-[3-Ethyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid ethyl ester](/img/structure/B12863596.png)
